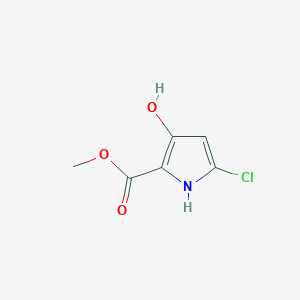
methyl 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a chlorine atom at the 5-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-chloro-3-oxo-1H-pyrrole-2-carboxylate.
Reduction: Methyl 5-chloro-3-hydroxy-1H-pyrrole-2-methanol.
Substitution: 5-substituted-3-hydroxy-1H-pyrrole-2-carboxylate derivatives.
Scientific Research Applications
Methyl 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-oxo-1H-pyrrole-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Methyl 5-bromo-3-hydroxy-1H-pyrrole-2-carboxylate: Bromine atom instead of chlorine.
Methyl 5-chloro-3-hydroxy-1H-pyrrole-2-acetate: Acetate group instead of carboxylate ester.
Uniqueness
Methyl 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylate is unique due to the specific combination of substituents on the pyrrole ring, which can confer distinct chemical and biological properties. The presence of both chlorine and hydroxyl groups can enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H6ClNO3 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
methyl 5-chloro-3-hydroxy-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H6ClNO3/c1-11-6(10)5-3(9)2-4(7)8-5/h2,8-9H,1H3 |
InChI Key |
BDXSSXALAALCLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(N1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















